Cas no 1085-42-3 (benzyl(1-phenylpropan-2-yl)amine)

benzyl(1-phenylpropan-2-yl)amine structure
1085-42-3 structure
Nome del prodotto:benzyl(1-phenylpropan-2-yl)amine
Numero CAS:1085-42-3
MF:C16H19N
MW:225.328764200211
MDL:MFCD00869419
CID:168865
PubChem ID:102554

benzyl(1-phenylpropan-2-yl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine, a-methyl-N-(phenylmethyl)-
    • 1-Phenyl-2-benzylamino-propan
    • norbenzphetamine
    • 1-Phenyl-2-benzylamino-propan [German]
    • 1-Phenyl-2-benzylaminopropane
    • N-benzyl-1-phenylpropan-2-amine
    • Phenethylamine, N-benzyl-alpha-methyl-
    • benzyl(1-phenylpropan-2-yl)amine
    • N-benzyl-1-phenyl-propan-2-amine
    • 57378-23-1
    • 1-Phenyl-2-(benzylamino)propane
    • NS00115989
    • 1085-42-3
    • DTXSID40910755
    • Q27895620
    • PD127716
    • SCHEMBL2451256
    • Phenethylamine, N-benzyl-.alpha.-methyl-
    • N-Benzyl-amphetamin
    • BAA08542
    • Desmethylbenzphetamine
    • N-BENZYL-.ALPHA.-METHYLPHENETHYLAMINE
    • AKOS005393630
    • 2-benzsnethanamine, N-benzyl-1-methyl-
    • N-Benzylamphetamine
    • EN300-306260
    • 1-PHENYL-2-((PHENYLMETHYL)AMINO)PROPANE
    • UNII-1OV1CK7BED
    • A1-05498
    • 1OV1CK7BED
    • Benzeneethanamine, alpha-methyl-N-(phenylmethyl)-, (+-)-
    • Benzeneethanamine, .alpha.-methyl-N-(phenylmethyl)-
    • N-Benzyl-1-phenyl-2-propanamine #
    • 1-(2-benzylphenyl)propan-2-amine
    • DS-016001
    • STK088687
    • MDL: MFCD00869419
    • Inchi: InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
    • Chiave InChI: JLCDKDGHTWGGQM-UHFFFAOYSA-N
    • Sorrisi: CC(CC1C=CC=CC=1)NCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 225.15187
  • Massa monoisotopica: 225.152
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 190
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.0±0.1 g/cm3
  • Punto di ebollizione: 339.0±11.0 °C at 760 mmHg
  • Punto di infiammabilità: 157.4±11.4 °C
  • Indice di rifrazione: 1.573
  • PSA: 12.03
  • Pressione di vapore: 0.0±0.7 mmHg at 25°C

benzyl(1-phenylpropan-2-yl)amine Informazioni sulla sicurezza

benzyl(1-phenylpropan-2-yl)amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
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1085-42-3 95%+
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Matrix Scientific
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$1320.00 2023-09-11
Enamine
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0.1g
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Chemenu
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norbenzphetamine
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250mg
$353 2023-02-26
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y65610-1g
norbenzphetamine
1085-42-3
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¥12260.00 2023-09-15
Aaron
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